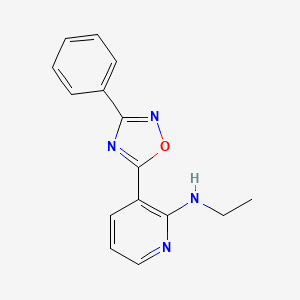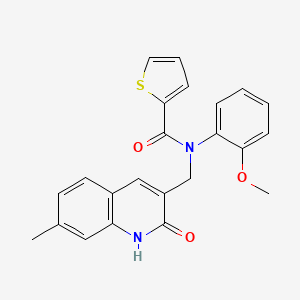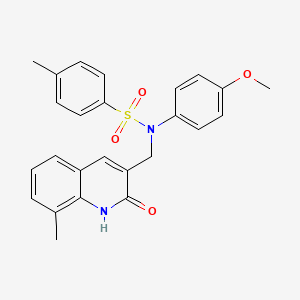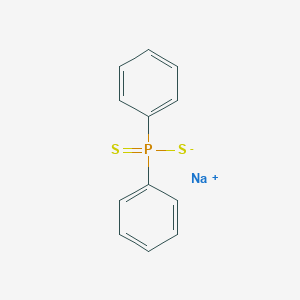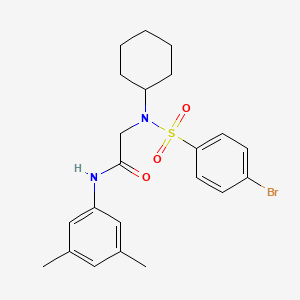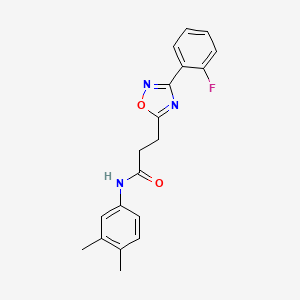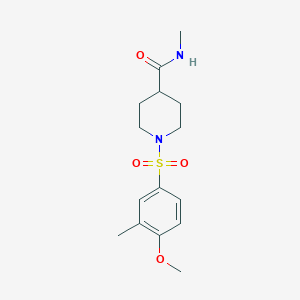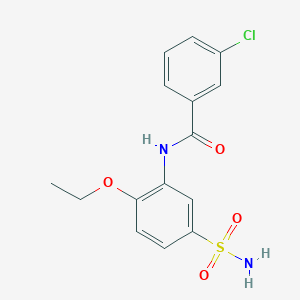
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known by its chemical name, celecoxib, and is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. However,
作用機序
The mechanism of action of 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Apart from its anti-inflammatory and analgesic effects, 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide has also been shown to exhibit other biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell proliferation. These effects make this compound a promising candidate for the treatment of various types of cancer.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying various inflammatory and pain-related disorders. However, one of the limitations of using this compound is its potential side effects, including gastrointestinal bleeding, cardiovascular events, and renal toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the scientific research applications of 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide. One of the most promising areas of research is the development of novel analogs of this compound with improved efficacy and reduced side effects. Another area of research is the investigation of the potential applications of this compound in the treatment of various types of cancer, including breast cancer, lung cancer, and colorectal cancer. Additionally, the use of this compound in combination with other drugs or therapies is also an area of research that holds great promise for the future.
合成法
The synthesis of 3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide can be achieved through several methods, including the reaction of 2-ethoxy-5-aminobenzenesulfonamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. Alternatively, this compound can also be synthesized through a one-pot reaction involving the condensation of 2-ethoxy-5-aminobenzenesulfonamide with 3-chlorobenzoic acid, followed by the addition of thionyl chloride and triethylamine.
科学的研究の応用
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and cancer research. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
特性
IUPAC Name |
3-chloro-N-(2-ethoxy-5-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-2-22-14-7-6-12(23(17,20)21)9-13(14)18-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYKIORLVIDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

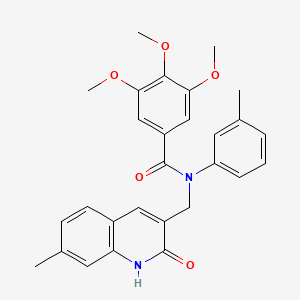
![5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7690165.png)

